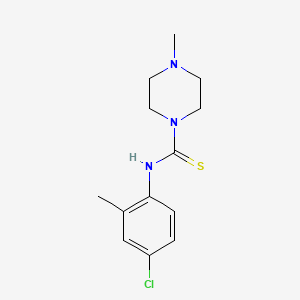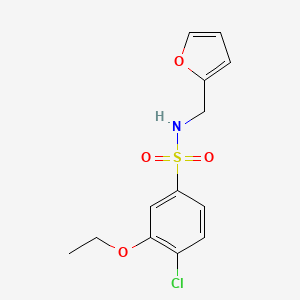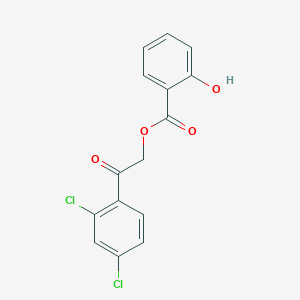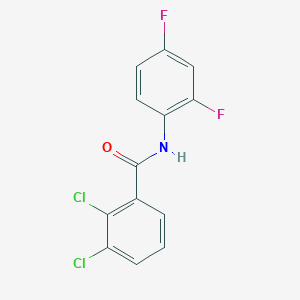
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in various immune responses. Inhibiting JAK3 can modulate immune responses and potentially treat autoimmune diseases.
Wirkmechanismus
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing phosphorylation of downstream signaling molecules. This leads to reduced activation of immune cells and cytokine production, resulting in reduced inflammation and tissue damage. The specificity of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide for JAK3 over other JAK family members is due to the unique structure of the JAK3 kinase domain.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-alpha. This leads to reduced inflammation and tissue damage in autoimmune diseases. The compound has also been shown to reduce the number of activated T cells and B cells in the blood, indicating a broad immunosuppressive effect. However, the effects of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide on the immune system are not fully understood, and further research is needed to elucidate its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune responses. The compound has been used in various in vitro and in vivo experiments to investigate the effects of JAK3 inhibition on immune cells and cytokine production. However, the broad immunosuppressive effects of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can also limit its usefulness in certain experiments, as it may mask the effects of other immune modulators or affect non-immune cells.
Zukünftige Richtungen
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promise as a therapeutic agent for autoimmune diseases, but further research is needed to fully understand its mechanisms of action and potential side effects. Future studies could investigate the effects of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide on specific immune cell populations, as well as its long-term effects on immune function and overall health. Additionally, the development of more selective JAK3 inhibitors could provide new insights into the role of JAK3 in immune responses and potentially lead to more effective treatments for autoimmune diseases.
Synthesemethoden
The synthesis of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, starting with the reaction of 3-cyanophenylboronic acid with 4-bromo-2-nitrobenzenesulfonamide to form an intermediate compound. This intermediate is then reacted with 2-oxo-1-pyrrolidineacetamide in the presence of a palladium catalyst to form the final product. The synthesis method has been optimized to improve yield and purity, and various analytical techniques are used to confirm the identity and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit JAK3-mediated signaling pathways and modulate immune responses, leading to reduced inflammation and tissue damage. Clinical trials have demonstrated the efficacy of N-(3-cyanophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in improving symptoms and reducing disease activity in patients with rheumatoid arthritis and other autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-12-13-3-1-4-14(11-13)19-24(22,23)16-8-6-15(7-9-16)20-10-2-5-17(20)21/h1,3-4,6-9,11,19H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONDILBBINQNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)
![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)
![N,N-diethyl-4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5768958.png)
methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)

